molecular formula C22H25F2N3O6 B13990786 1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate

Katalognummer: B13990786
Molekulargewicht: 465.4 g/mol
InChI-Schlüssel: JQVBNZLKVTWKAQ-HOCLYGCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, an oxazole moiety, and a difluorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxazole Moiety: The oxazole ring is introduced via a cyclization reaction involving an appropriate amino acid derivative and a carbonyl compound.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction using a difluorobenzene derivative.

    Final Coupling and Protection: The final step involves coupling the oxazole and piperidine intermediates, followed by protection of the functional groups using tert-butyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and molecular targets.

    Pharmaceuticals: Development of novel therapeutic agents for the treatment of various diseases.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The difluorophenyl group and oxazole moiety play crucial roles in binding to the target sites, while the piperidine ring provides structural stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-dichlorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate
  • 1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-thiazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate

Uniqueness

1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate is unique due to the presence of the difluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. The oxazole moiety also contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C22H25F2N3O6

Molekulargewicht

465.4 g/mol

IUPAC-Name

1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate

InChI

InChI=1S/C22H25F2N3O6/c1-22(2,3)32-21(30)27-8-7-16(14(11-27)20(29)31-4)25-19(28)17-10-18(33-26-17)13-6-5-12(23)9-15(13)24/h5-6,9-10,14,16H,7-8,11H2,1-4H3,(H,25,28)/t14-,16-/m0/s1

InChI-Schlüssel

JQVBNZLKVTWKAQ-HOCLYGCPSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3)F)F

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.